6-Amino-2-(methylamino)pyrimidin-4-ol

Description

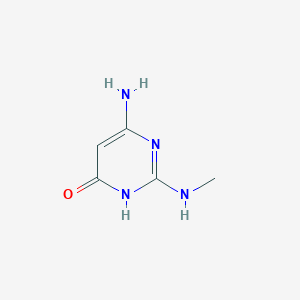

6-Amino-2-(methylamino)pyrimidin-4-ol is a pyrimidine derivative featuring amino (-NH₂) and hydroxyl (-OH) groups at positions 6 and 4, respectively, and a methylamino (-NHCH₃) substituent at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their roles as enzyme inhibitors, antioxidants, and bioactive intermediates.

Properties

Molecular Formula |

C5H8N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

4-amino-2-(methylamino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C5H8N4O/c1-7-5-8-3(6)2-4(10)9-5/h2H,1H3,(H4,6,7,8,9,10) |

InChI Key |

JFQJCNWEJFWWHQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=CC(=O)N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(methylamino)pyrimidin-4-ol typically involves the reaction of 2-(methylthio)-6-methyl-pyrimidin-4-ol with an excess of amine (such as piperidine or morpholine) in butanol under reflux conditions for 15 hours . This method yields 2-amino derivatives of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 4 and amino/methylamino groups at positions 2 and 6 participate in nucleophilic substitutions:

-

Methylation : Reaction with dimethyl sulfate or methylamine under basic conditions replaces hydroxyl or amino groups with methyl groups. For example, in aqueous methylamine at 120–130°C, the hydroxyl group at position 4 undergoes substitution, yielding derivatives with 72% efficiency .

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro group, forming 6-amino-2-(methylamino)pyrimidin-4-chloride, a precursor for further functionalization.

Table 1: Key substitution reactions

Condensation and Cyclization Reactions

The amino groups facilitate Schiff base formation and cyclization:

-

Schiff Base Formation : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) in acidic media to form imine-linked derivatives. For example, condensation with 4-aminoacetophenone yields a Schiff base with anti-inflammatory properties .

-

β-Lactam Formation : Reaction with chloroacetyl chloride produces β-lactam derivatives, as observed in pyrimidine-based drug development .

Key Example :

-

Reaction with 3,4-dimethoxybenzaldehyde forms a cyclized thiazolidine derivative under basic conditions .

Oxidation and Redox Reactions

The hydroxyl group is susceptible to oxidation:

-

Oxidation to Carbonyl : Using mild oxidizing agents like iodine in dimethyl sulfoxide (DMSO) converts the hydroxyl group to a ketone, forming 6-amino-2-(methylamino)pyrimidin-4-one.

Acylation and Alkylation

The amino groups undergo acylation and alkylation:

-

Acetylation : Treatment with acetyl chloride in ethanol introduces acetyl groups at the amino sites, enhancing solubility for pharmacological studies.

-

Alkylation : Reaction with alkyl halides (e.g., ethyl bromide) in the presence of a base forms N-alkylated derivatives .

Table 2: Acylation conditions

| Acylating Agent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| Acetyl chloride | Ethanol | 60°C | N-Acetyl derivative | |

| Chloroacetyl chloride | DMF | 80°C | β-Lactam derivative |

Coordination Chemistry

The compound acts as a ligand in metal complexes:

-

Metal Chelation : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via its amino and hydroxyl groups, forming stable complexes studied for catalytic applications.

Disproportionation and Rearrangement

Under concentrated acidic or basic conditions:

-

Disproportionation : Forms N-formyl and N-methyl derivatives via intramolecular hydride shifts, as observed in formaldehyde-mediated reactions .

-

Ring Expansion : At high temperatures, the pyrimidine ring can expand to form quinazoline derivatives .

Enzyme-Targeted Reactions

In biochemical contexts:

Scientific Research Applications

Chemistry

6-Amino-2-(methylamino)pyrimidin-4-ol serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for diverse modifications that can lead to new derivatives with enhanced properties.

Biology

The compound has shown potential in biological studies, particularly in:

- Enzyme Inhibition: Research indicates that it can inhibit enzymes involved in critical biological pathways, which may be relevant for drug development.

- Receptor Modulation: It may interact with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Medicine

In medicinal chemistry, the compound is being investigated for:

- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Its ability to inhibit specific enzymes involved in DNA synthesis positions it as a potential anticancer agent.

Industry

The compound is also utilized in the development of:

- Agrochemicals: Its structural characteristics allow it to function as a growth stimulant in plants.

Case Studies

-

Anticancer Activity:

- In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls.

-

Anti-inflammatory Effects:

- In vitro studies indicated that the compound could reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes these findings:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

- Plant Growth Stimulation:

- Research on derivatives of similar pyrimidine compounds showed pronounced stimulating action on plant growth, achieving up to 93% effectiveness compared to traditional growth regulators.

Mechanism of Action

The mechanism of action of 6-Amino-2-(methylamino)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 significantly impacts electronic, steric, and biological properties. Key analogs include:

6-Amino-2-(methylthio)pyrimidin-4-ol

- Substituent : Methylthio (-SCH₃)

- Key Differences : The sulfur atom enhances lipophilicity and may participate in redox reactions.

- Synthesis: Synthesized via nucleophilic substitution (e.g., reaction of 6-amino-2-mercaptopyrimidin-4-ol with methyl iodide) .

- Biological Activity : Demonstrates antioxidant properties and inhibits lipoxygenase (LOX), a target in inflammatory diseases .

6-Amino-2-methylpyrimidin-4-ol

- Substituent : Methyl (-CH₃)

- Key Differences: Lacks the electron-donating amino group, reducing hydrogen-bonding capacity.

- Physicochemical Data : Molecular weight = 141.13 g/mol; commercially available with applications in heterocyclic chemistry .

6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol

- Substituent: Dimethylamino (-N(CH₃)₂) and nitroso (-NO) at position 5.

- Key Differences: The bulky dimethylamino group increases steric hindrance, while the nitroso group enables metal chelation (e.g., Co(III), Fe(II)) .

6-Amino-2-(benzylthio)pyrimidin-4-ol

- Substituent : Benzylthio (-SCH₂C₆H₅)

- Physicochemical Data : Melting point = 230–232°C; molecular weight = 234.29 g/mol.

- Synthesis: Prepared via alkylation of 4-amino-6-hydroxy-2-mercaptopyrimidine with benzyl bromide .

Functional Group Impact on Physicochemical Properties

| Compound Name | Substituent (Position 2) | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties | Reference IDs |

|---|---|---|---|---|---|

| 6-Amino-2-(methylthio)pyrimidin-4-ol | -SCH₃ | 173.20 | Not reported | Lipophilic, redox-active | [1, 5, 16] |

| 6-Amino-2-methoxy-4(1H)-pyrimidinone | -OCH₃ | 141.13 | 214–216 | Polar, hydrogen-bonding capacity | [13] |

| 6-Amino-2-(benzylthio)pyrimidin-4-ol | -SCH₂C₆H₅ | 234.29 | 230–232 | High steric hindrance | [14] |

| 6-Methyl-2-(methylthio)pyrimidin-4-ol | -SCH₃ (position 2), -CH₃ (position 6) | 156.21 | 224–226 | Dual substituent effects | [20] |

- Electronic Effects: Electron-donating groups (e.g., -NHCH₃, -OCH₃) increase ring basicity, while electron-withdrawing groups (e.g., -NO) reduce it.

- Solubility : Polar substituents (-OH, -NH₂) enhance water solubility, whereas aryl/thio groups improve lipid solubility.

Biological Activity

6-Amino-2-(methylamino)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to diverse therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound may exert its effects by:

- Inhibiting Enzymatic Activity : Similar pyrimidine derivatives have been shown to inhibit enzymes involved in DNA synthesis and repair, which can lead to antimicrobial and anticancer properties .

- Modulating Signaling Pathways : Research suggests that pyrimidine derivatives can alter signaling pathways related to cell proliferation and apoptosis, indicating potential use in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following key points summarize findings from various studies:

- Substituent Effects : Variations at the 2 and 6 positions of the pyrimidine ring significantly influence biological activity. For instance, the introduction of different amine groups can enhance potency against specific targets .

- Lipophilicity : The balance between hydrophilicity and lipophilicity affects the compound's ability to penetrate cell membranes and interact with intracellular targets. Compounds with optimal lipophilic characteristics showed improved inhibitory activity against cancer cell lines .

Table 1: Summary of SAR Findings for Pyrimidine Derivatives

| Compound | Substituents | Biological Activity |

|---|---|---|

| Compound A | Methyl at position 2 | Enhanced anticancer activity |

| Compound B | Ethyl at position 6 | Increased enzyme inhibition |

| Compound C | Hydroxyl at position 4 | Potent against microbial strains |

Case Studies

Several studies have documented the biological effects of pyrimidine derivatives similar to this compound:

- Anticancer Activity : A study reported that a related compound exhibited significant growth inhibition in various tumor cell lines, suggesting that modifications in the pyrimidine structure could lead to enhanced anticancer properties .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial effects of pyrimidine derivatives, where compounds demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .

- Immunomodulatory Effects : Research has shown that certain derivatives can modulate immune responses, with implications for autoimmune diseases and inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for obtaining 6-Amino-2-(methylamino)pyrimidin-4-ol with high purity?

Methodological Answer: A common approach involves condensation reactions under reflux conditions. For example, describes a synthesis method for a structurally similar pyrimidine derivative using ethanol as a solvent, paraformaldehyde as a carbonyl source, and diethanolamine as a nucleophile. Key steps include:

- Reaction Setup : Reflux the starting material (e.g., 6-amino-2-methylpyrimidin-4-ol) with a methylamine source in ethanol for 24 hours.

- Purification : Crystallization from water or ethanol yields high-purity product.

- Yield Optimization : Adjust molar ratios of reagents (e.g., 1:1.1 for amine:aldehyde) and monitor reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amino, hydroxyl) via characteristic stretches (N-H: ~3300 cm⁻¹, O-H: ~3200 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., methylamino protons at δ 2.5–3.0 ppm, aromatic protons at δ 6.0–8.0 ppm). ¹³C NMR confirms carbon backbone assignments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₅H₈N₄O: calc. 140.0695, obs. 140.0692) .

Q. What are the key physical and chemical properties of this compound?

Q. How can computational methods resolve contradictions in spectral data for tautomeric forms?

Methodological Answer:

- Density Functional Theory (DFT) : Compare experimental IR/NMR data with computed spectra for different tautomers (e.g., keto vs. enol). used DFT (B3LYP/6-311++G(d,p)) to assign vibrational modes and predict chemical shifts, resolving ambiguities in tautomer dominance .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. water) to predict tautomer stability. X-ray crystallography can validate dominant forms in the solid state .

Q. How to design experiments for studying tautomerism in solution vs. solid state?

Methodological Answer:

- Solid-State Analysis : Use X-ray crystallography (if crystals are obtainable) to determine the predominant tautomer. provides crystallographic data for related pyrimidines .

- Solution Studies : Conduct variable-temperature NMR in deuterated solvents (e.g., D₂O, DMSO-d₆) to monitor tautomeric equilibria. For example, temperature-dependent chemical shift changes in NH/OH protons indicate dynamic interconversion .

Q. What strategies optimize reaction conditions for functionalizing the pyrimidine core?

Methodological Answer:

- Substitution Reactions : Introduce electrophiles (e.g., alkyl halides) at the 4-hydroxy or 6-amino positions. describes morpholine-mediated alkylation using formaldehyde under reflux, achieving >70% yield .

- Catalysis : Use transition metals (e.g., Pd/C) for cross-coupling reactions. For example, Suzuki-Miyaura coupling could introduce aryl groups at the 2-methylamino position .

Q. How to assess biological activity through structure-activity relationship (SAR) studies?

Methodological Answer:

- In Vitro Assays : Test derivatives against bacterial/fungal strains (e.g., MIC assays) or enzyme targets (e.g., kinase inhibition). highlights pyrimidine derivatives as intermediates in antimicrobial agents .

- SAR Parameters : Modify substituents (e.g., replace methylamino with ethylamino) and correlate changes with activity. Use docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins .

Handling Data Contradictions

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Reproducibility Checks : Repeat synthesis and characterization under standardized conditions (e.g., heating rate for melting point determination).

- Impurity Analysis : Use HPLC or GC-MS to identify byproducts (e.g., unreacted starting materials) that may skew data. reports a melting point of 214–216°C, which aligns with pure samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.